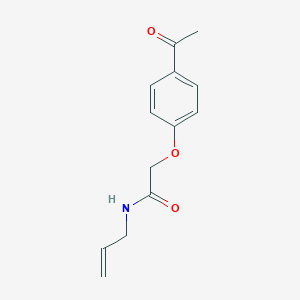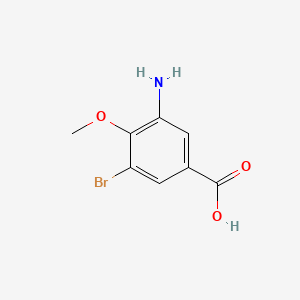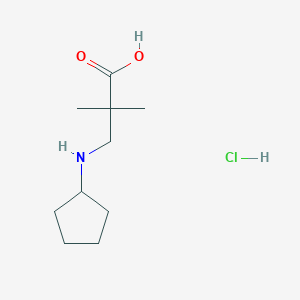
2-(4-acetylphenoxy)-N-allylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-acetylphenoxy)-N-allylacetamide” is a chemical compound with the molecular formula C10H11NO3 . It has a molecular weight of 193.2 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of a similar compound, a nine-coordinated Yb(III) complex [YbL 3 (Phen)] (1) (HL = 2-(4-acetylphenoxy)acetic acid (APA), Phen = 1,10-phenanthroline), was achieved using 2-(4-acetylphenoxy)acetic acid, YbCl 3.6H 2 O, NaOH, and 1,10-phenanthroline as materials . Another synthesis method involved the reaction of one equivalent of N,N′-(ethane-1,2-diyl)bis(2-chloroacetamide) with two equivalents of the potassium salt of p-hydroxyacetophenone in boiling dimethylformamide (DMF), yielding the new bis(carboxamide); N,N′-(ethane-1,2-diyl)bis(2-(4-acetylphenoxy)acetamide) .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its InChI Code: 1S/C10H11NO3/c1-7(12)8-2-4-9(5-3-8)14-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 193.2 .
Scientific Research Applications
Scientific Research Applications of Related Compounds
Herbicide Toxicity and Environmental Impact :
- 2,4-Dichlorophenoxyacetic acid (2,4-D) : This herbicide is extensively used in agriculture and urban activities for pest control. Research in toxicology and mutagenicity of 2,4-D has highlighted its impact on non-target species, especially aquatic ones, and the need for further studies focusing on molecular biology, particularly gene expression and pesticide degradation (Zuanazzi et al., 2020).
Potential Carcinogenic Outcomes :
- Chlorophenoxy compounds (including 2,4-D) : These are among the most widely used herbicides. Epidemiological studies suggest potential associations with increased risk of lymphohematopoietic cancers, but the evidence does not support a genotoxic mode of action. The necessity for further research on the interaction between genetic polymorphisms and exposure to these compounds, particularly in occupational settings, is emphasized (Stackelberg, 2013).
Pharmacological Applications of Structurally Similar Compounds :
- N-Acetylcysteine (NAC) : This compound is used as a mucolytic agent and for treating various disorders including paracetamol intoxication, doxorubicin cardiotoxicity, and acute respiratory distress syndrome among others. The therapeutic and clinical applications of NAC are linked to its antioxidative activity, which includes fast reactions with various radicals and serving as a precursor of cysteine for glutathione synthesis (Samuni et al., 2013).
Safety and Hazards
The safety data sheet for a similar compound, “2-(4-acetylphenoxy)-2-phenylacetic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(4-acetylphenoxy)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-8-14-13(16)9-17-12-6-4-11(5-7-12)10(2)15/h3-7H,1,8-9H2,2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOPDBVYXFLZJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide](/img/structure/B2409692.png)


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2409696.png)
![Ethyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate](/img/structure/B2409697.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2409699.png)
![3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid](/img/structure/B2409700.png)
![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2409701.png)


![[2-(Cyclododecylamino)-2-oxoethoxy]acetic acid](/img/structure/B2409706.png)